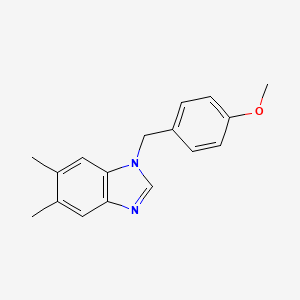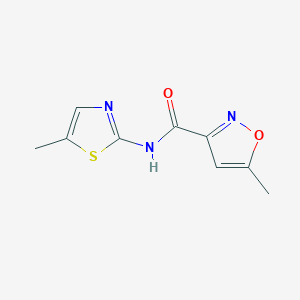![molecular formula C19H19N3O3 B4628734 4-[4-(4-morpholinyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4628734.png)
4-[4-(4-morpholinyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone
説明
Synthesis Analysis
The synthesis of quinoxalinone derivatives, including compounds similar to 4-[4-(4-morpholinyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone, involves various methods. One notable approach is the use of sodium dichloroisocyanurate in methanolic aqueous alkali, which facilitates the production of novel quinolinone derivatives through a reaction with 2-phenylquinolin-4(1H)-one. This method yields dichloro compounds as chief products, which are intermediates in further synthetic pathways (Staskun & Es, 1993). Additionally, the Buchwald–Hartwig amination process has been employed to synthesize morpholinyl-substituted quinolines, offering insights into the synthetic approach for compounds with a morpholinyl group (Bonacorso et al., 2018).
Molecular Structure Analysis
The molecular structure of quinoxalinone derivatives, including 4-[4-(4-morpholinyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone, has been explored through various structural studies. The presence of an enamine form in certain derivatives signifies the complexity and variability in the molecular structure of these compounds. This structure is evident in the crystal and solution states as demonstrated by infrared (IR) and proton nuclear magnetic resonance (PMR) spectra (Iwanami & Inagaki, 1976).
Chemical Reactions and Properties
The chemical reactivity of quinoxalinone derivatives encompasses a range of reactions, including nucleophilic cyclizations and rearrangements. For example, the reaction of quinoxalinone derivatives with bifunctional nucleophiles can produce diverse triheterocyclic systems, showcasing the compound's versatility in forming complex structures (Abass et al., 2007).
Physical Properties Analysis
The physical properties of quinoxalinone derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in various environments. These properties are typically determined through experimental studies involving spectroscopic and crystallographic techniques. However, specific details on the physical properties of 4-[4-(4-morpholinyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone are not directly available in the provided literature.
Chemical Properties Analysis
Quinoxalinone derivatives exhibit a range of chemical properties, including their interaction with DNA, which may be attributed to π-stacking and/or hydrogen-bonding interactions. Such interactions highlight the potential biological relevance of these compounds (Bonacorso et al., 2018). Additionally, the use of green chemistry approaches in the synthesis of quinoxalinone derivatives, such as employing lemon juice as a solvent and catalyst, underscores the evolving methods aiming to reduce environmental impact (Petronijevic et al., 2017).
科学的研究の応用
Synthesis and Characterization
- 4-[4-(4-morpholinyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone and similar compounds are synthesized and characterized for their potential use in various fields, including medicinal chemistry and pharmacology. Quinolinone derivatives, including quinoxalinones, display a range of therapeutic activities, such as anti-inflammatory, antiviral, antifungal, and anticancer properties (Asif, 2016).
Photophysical Properties
- The photophysical properties of quinoxalinones have been investigated due to their biological activities and fluorescence behavior. This has led to the development of quinoxalinone-based chemoprobes for specific detection, such as the detection of hydrogen sulfide (Renault et al., 2017).
Electrochemical Synthesis
- Electrochemical methods have been developed for synthesizing compounds like 4-morpholino-2-(arylsulfonyl)benzenamines, which are related to quinoxalinone structures and possess potential biological significance (Nematollahi & Esmaili, 2010).
Antimicrobial and Anticancer Activity
- Studies on quinoxaline derivatives, including quinoxalinones, have shown antimicrobial activity against various bacterial and yeast strains. This suggests their potential as new drugs for antimicrobial chemotherapy (Vieira et al., 2014). Additionally, quinoxaline 1,4-dioxides, closely related to quinoxalinones, have been shown to induce G2/M cell cycle arrest and apoptosis in human colon cancer cells, highlighting their potential in cancer therapy (Gali-Muhtasib et al., 2005).
特性
IUPAC Name |
4-(4-morpholin-4-ylbenzoyl)-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-18-13-22(17-4-2-1-3-16(17)20-18)19(24)14-5-7-15(8-6-14)21-9-11-25-12-10-21/h1-8H,9-13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQLKKIPAHQJAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)N3CC(=O)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(morpholin-4-yl)phenyl]carbonyl}-3,4-dihydroquinoxalin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4628659.png)

![N-{2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4628664.png)
![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B4628667.png)
![N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4628673.png)
![N-(2,6-diethylphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4628688.png)
![N-[3-(4-fluorophenyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4628692.png)

![4-bromo-2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B4628698.png)
![4-[(2-{[(3-methoxyphenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4628706.png)
![N-cyclopentyl-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4628709.png)
![methyl 3-methyl-1-phenyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4628717.png)

![N-[1-(4-chlorophenyl)propyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B4628749.png)